molecular formula C24H30O6 B3343778 Bufotalinin CAS No. 562-21-0

Bufotalinin

Cat. No.: B3343778
CAS No.: 562-21-0
M. Wt: 414.5 g/mol
InChI Key: TYFUTHRVUVOENP-SHFSIXQYSA-N
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Description

Bufotalinin is a steroid compound found in the venom of certain toad species. It belongs to the class of bufadienolides, which are known for their potent biological activities, including cardiotoxic and anticancer properties . This compound is structurally characterized by a steroid nucleus with a lactone ring at the C-17 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bufotalinin can be synthesized through various chemical routes. One common method involves the extraction from toad venom, followed by purification using chromatographic techniques . The compound can also be synthesized via multi-step organic synthesis, starting from simpler steroid precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the skin and parotid glands of toads. The extraction process involves solvent extraction, followed by purification through crystallization or chromatography . Advances in biotechnology have also explored the use of microbial fermentation to produce this compound, although this method is still under development.

Scientific Research Applications

Anticancer Properties

Bufotalinin exhibits potent anticancer activity across various cancer types, making it a promising candidate for therapeutic development.

Case Studies

  • Triple-Negative Breast Cancer : A study demonstrated that this compound effectively suppressed the proliferation of MDA-MB-231 and HCC1937 TNBC cells, promoting cell cycle arrest and apoptosis while inhibiting migration .
  • Hepatocellular Carcinoma : Research indicated that this compound significantly inhibited the viability of Hep3B cells, achieving an inhibition rate of 80% . The compound also showed promising results against doxorubicin-resistant liver cancer cells.

Antiviral Activity

This compound possesses antiviral properties that have been explored in various studies.

Case Studies

  • A study reported that this compound exhibited significant antiviral activity against rabies virus in vitro, suggesting its potential for further development as a therapeutic agent against viral infections .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound also demonstrates anti-inflammatory effects.

Case Studies

  • Research involving toad skin extracts indicated that this compound could effectively reduce inflammation markers in human monocyte cell lines stimulated with lipopolysaccharide (LPS) .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application.

ParameterValue
Half-life in plasma28.6 minutes
Mean residence time (MRT)14.7 minutes

These pharmacokinetic properties suggest a relatively short duration of action, which may influence dosing strategies in therapeutic contexts .

Properties

IUPAC Name

(2S,4R,6R,7R,11S,14S,16S)-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O6/c1-21-7-5-16-17(6-9-23(28)11-15(26)4-8-22(16,23)13-25)24(21)19(30-24)10-18(21)14-2-3-20(27)29-12-14/h2-3,12-13,15-19,26,28H,4-11H2,1H3/t15-,16?,17?,18+,19+,21+,22-,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFUTHRVUVOENP-SHFSIXQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6(C3(CCC(C6)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3C([C@@]14[C@H](O4)C[C@@H]2C5=COC(=O)C=C5)CC[C@]6([C@@]3(CC[C@@H](C6)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971588
Record name 3,5-Dihydroxy-19-oxo-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-21-0
Record name Bufotalinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-19-oxo-14,15-epoxybufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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